N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
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Description
N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds with a structural framework similar to the one described have been synthesized and evaluated for their antibacterial activities. For instance, thieno[2,3-c]pyridazines, synthesized using related compounds as starting materials, showed promising antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). This suggests that N-(4-ethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide could be explored for its potential antibacterial properties, contributing to the development of new antimicrobial agents.
Enzyme Inhibition and Molecular Docking
Another application is found in enzyme inhibition and molecular docking studies, where compounds with similar structures have been synthesized and assessed for their inhibitory potential against specific enzymes, such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018). The results highlight the potential of these compounds in designing inhibitors for enzymes that play crucial roles in various diseases, offering a pathway for developing novel therapeutic agents.
Anticancer Activity
Research on structurally similar compounds also extends to the evaluation of anticancer activities. Compounds synthesized from related chemical structures have been tested against various cancer cell lines, demonstrating significant antitumor activities. This indicates the potential of exploring N-(4-ethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives for anticancer properties, contributing to oncological research and the development of new cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Activity
Compounds related to the query have been investigated for their antioxidant activities, showing significant potential in this area. The study of coordination complexes of similar compounds revealed their promising antioxidant properties, which could be beneficial in developing treatments for diseases caused by oxidative stress (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). This highlights another area of scientific research application for N-(4-ethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-4-17-8-10-19(11-9-17)27-22(30)15-32-23-13-12-21(28-29-23)24-16(2)26-25(33-24)18-6-5-7-20(14-18)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFZDYQIYVFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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